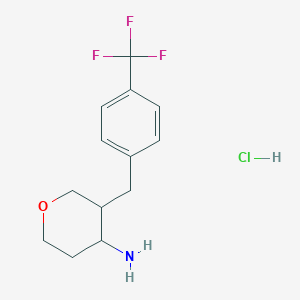
3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C13H17ClF3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl moiety, linked to a tetrahydro-2H-pyran ring with an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-(Trifluoromethyl)benzylamine, which is then reacted with tetrahydro-2H-pyran-4-amine under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Wissenschaftliche Forschungsanwendungen
3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design . The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzylamine: A related compound with similar structural features but lacking the tetrahydro-2H-pyran ring.
Tetrahydro-2H-pyran-4-amine: Another related compound that lacks the trifluoromethylbenzyl group.
Uniqueness
3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride is unique due to the combination of the trifluoromethylbenzyl group and the tetrahydro-2H-pyran ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Eigenschaften
Molekularformel |
C13H17ClF3NO |
|---|---|
Molekulargewicht |
295.73 g/mol |
IUPAC-Name |
3-[[4-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-9(2-4-11)7-10-8-18-6-5-12(10)17;/h1-4,10,12H,5-8,17H2;1H |
InChI-Schlüssel |
LBWXDFZNVPMHQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(C1N)CC2=CC=C(C=C2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


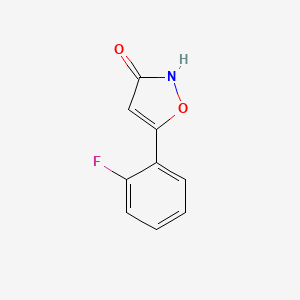
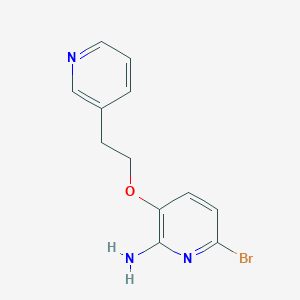
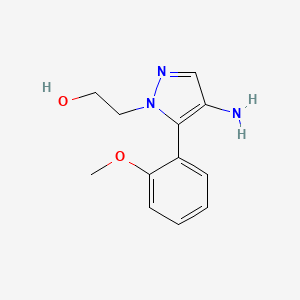

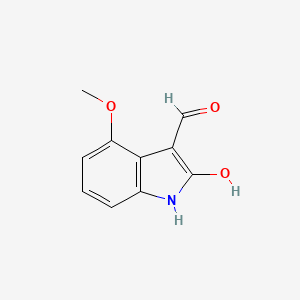
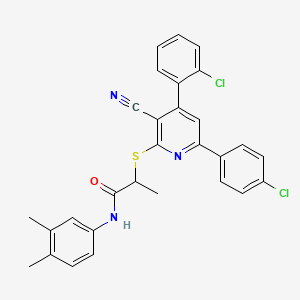
![6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11776318.png)
![6-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11776321.png)
![Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one](/img/structure/B11776324.png)
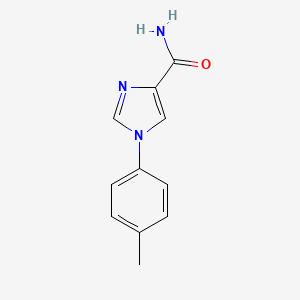
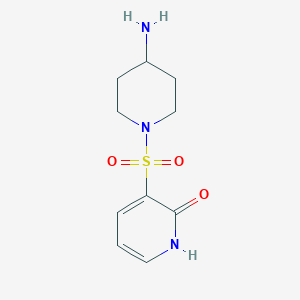
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11776334.png)
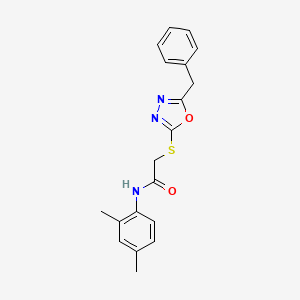
![(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776357.png)
